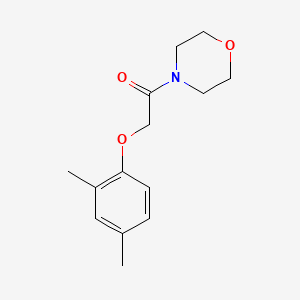![molecular formula C5H8O3 B6232129 1,5-dioxaspiro[2.4]heptan-7-ol CAS No. 2742660-90-6](/img/no-structure.png)
1,5-dioxaspiro[2.4]heptan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dioxaspiro[2.4]heptan-7-ol, also known as 1,5-dioxaspiro[4.5]decan-8-one, is a cyclic ether compound with a molecular formula of C8H14O2 and a molecular weight of 146.2 g/mol. It is a colorless liquid with a boiling point of 175°C, and a flash point of 80°C. 1,5-Dioxaspiro[2.4]heptan-7-ol is a widely used compound in the pharmaceutical, chemical, and food industries, as well as in research laboratories. It is used as an intermediate in the synthesis of various pharmaceuticals, as a solvent for organic reactions, and as a starting material for the synthesis of various other compounds.
Mécanisme D'action
1,5-Dioxaspiro[2.4]heptan-7-ol is used in a variety of scientific research applications due to its unique chemical properties. It is a cyclic ether, which means that it has a ring structure with an oxygen atom in the center. This structure allows it to form strong hydrogen bonds with other molecules, making it an ideal solvent for organic reactions. Additionally, its cyclic structure provides stability and prevents it from undergoing rapid hydrolysis, making it an ideal intermediate for the synthesis of various compounds.
Biochemical and Physiological Effects
1,5-Dioxaspiro[2.4]heptan-7-ol is a colorless liquid with a boiling point of 175°C and a flash point of 80°C. It is not known to have any biochemical or physiological effects, and is generally regarded as safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Dioxaspiro[2.4]heptan-7-ol has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 1,5-dioxaspiro[2.4]heptan-7-olro[2.4]heptan-7-ol is its unique chemical properties, which make it an ideal solvent for organic reactions. Additionally, its cyclic structure provides stability and prevents it from undergoing rapid hydrolysis. However, 1,5-dioxaspiro[2.4]heptan-7-olro[2.4]heptan-7-ol is not suitable for use in biological experiments, as it is not known to have any biochemical or physiological effects.
Orientations Futures
1,5-Dioxaspiro[2.4]heptan-7-ol has a wide range of potential applications in the pharmaceutical, chemical, and food industries, as well as in research laboratories. In the future, it could be used as a starting material for the synthesis of various drugs, as a solvent for organic reactions, and as an intermediate in the synthesis of various other compounds. Additionally, it could be used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. Finally, further research could be conducted to investigate the potential biochemical and physiological effects of 1,5-dioxaspiro[2.4]heptan-7-olro[2.4]heptan-7-ol, as well as its potential applications in biological experiments.
Méthodes De Synthèse
1,5-Dioxaspiro[2.4]heptan-7-ol is typically synthesized from 1,5-dioxaspiro[2.4]heptan-7-olro[4.5]decan-8-one, which is synthesized from the reaction of 1,4-dioxane and t-butyl alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is typically conducted in an inert atmosphere at a temperature of 80-90°C for 1-2 hours. The reaction product is then purified by distillation or recrystallization.
Applications De Recherche Scientifique
1,5-Dioxaspiro[2.4]heptan-7-ol is used in a variety of scientific research applications. It is used in the synthesis of various pharmaceuticals and other compounds, as a solvent for organic reactions, and as an intermediate in the synthesis of various other compounds. It is also used in the synthesis of various organic compounds, such as cyclic ethers, cyclic amines, and cyclic sulfides. Additionally, it is used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1,5-dioxaspiro[2.4]heptan-7-ol can be achieved through a multi-step process involving the protection of a diol and subsequent cyclization to form the spirocyclic ring system.", "Starting Materials": [ "1,5-pentanediol", "p-toluenesulfonic acid", "tetrahydrofuran", "sodium bicarbonate", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "methanol" ], "Reaction": [ "1. Protection of 1,5-pentanediol with acetic anhydride and p-toluenesulfonic acid to form the diacetate derivative.", "2. Deprotection of the diacetate derivative with sodium bicarbonate to yield the diol.", "3. Cyclization of the diol with tetrahydrofuran and p-toluenesulfonic acid to form the spirocyclic ring system.", "4. Reduction of the ketone group in the spirocyclic ring system with sodium borohydride in acetic acid to form the alcohol.", "5. Oxidation of the alcohol with hydrogen peroxide and sodium hydroxide to yield the desired product, 1,5-dioxaspiro[2.4]heptan-7-ol.", "6. Purification of the product by recrystallization from methanol." ] } | |
Numéro CAS |
2742660-90-6 |
Nom du produit |
1,5-dioxaspiro[2.4]heptan-7-ol |
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



